3-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
3-(2-Methoxyphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
3-(2-Methoxyphenoxy)benzaldehyde serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, an alternative procedure for synthesizing 1,8-dimethyl-5-methoxytetralin-6-ol involves the use of 3-hydroxy-4-methoxy-benzaldehyde as a starting material, showcasing its role in producing novel organic molecules with potential applications in pharmaceuticals and materials science (Banerjee, Poon, & Liadis Bedoya, 2013).
Enzyme Catalysis for Asymmetric Synthesis
In the field of enzyme catalysis, benzaldehyde lyase (BAL) was utilized for the asymmetric synthesis of benzoin derivatives, demonstrating the enzyme's capability to catalyze the formation and cleavage of these compounds efficiently. This highlights the potential of utilizing this compound derivatives in biocatalysis to achieve high enantioselectivity in chemical synthesis (Kühl et al., 2007).
Material Science and Photoluminescence
Research in material science, particularly in the synthesis of coordination complexes with Schiff base ligands, shows that derivatives of this compound can form novel coordination complexes. These complexes have been studied for their structural properties and photoluminescence, suggesting applications in the development of new materials for electronics and photonics (Zhang & Feng, 2010).
Photophysics and Photochemistry
Studies on UV-induced conformational isomerization and photochemistry of halogen- and methoxy-substituted benzaldehydes, including 3-chloro-4-methoxybenzaldehyde, provide insights into the photophysics and photochemical behaviors of these compounds. This research has implications for understanding the stability and reactivity of such molecules under UV radiation, relevant for applications ranging from material science to the fragrance industry (Ildiz, Konarska, & Fausto, 2019).
Properties
IUPAC Name |
3-(2-methoxyphenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-7-2-3-8-14(13)17-12-6-4-5-11(9-12)10-15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNWPJYYSGTPFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467733 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66855-92-3 | |
Record name | 3-(2-Methoxy-phenoxy)-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.